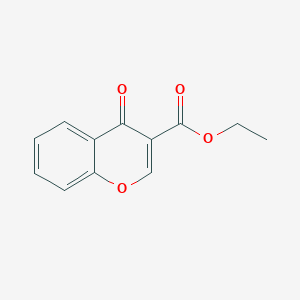

Ethyl 4-oxo-4H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIKEPHTXCZYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 4 Oxo 4h Chromene 3 Carboxylate Systems

Reactions Involving the Pyrone Ring

The γ-pyrone ring in ethyl 4-oxo-4H-chromene-3-carboxylate is susceptible to various transformations, primarily initiated by its interaction with nucleophiles and its participation in cycloaddition reactions.

The C-2 position of the pyrone ring is highly electrophilic and represents the primary site for nucleophilic attack. This interaction typically leads to the cleavage of the O1-C2 bond, resulting in a ring-opened intermediate. This reactivity is a cornerstone for synthesizing diverse heterocyclic and open-chain compounds. psu.eduresearchgate.net

The reaction of chromone (B188151) derivatives with binucleophiles is a well-established method that proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate, a related coumarin (B35378) ester, with hydrazine (B178648) hydrate (B1144303) results in the opening of the pyrone ring. nih.gov This initial nucleophilic addition is followed by cleavage of the lactone bond to produce intermediate species that can subsequently cyclize or fragment. nih.gov

Nitrogen nucleophiles, such as hydrazines, readily attack the C-2 position, leading to the formation of open-chain adducts which are often not isolated but react further. psu.eduresearchgate.net Similarly, carbon nucleophiles can induce ring-opening. The reaction of the corresponding chromone-3-carboxylic acid with active methylene (B1212753) compounds like malononitrile (B47326) leads to the expansion of the pyrone ring into an eight-membered benzoxocinone system, proceeding through a transient ring-opened intermediate. psu.edu

Table 1: Examples of Nucleophilic Ring Opening Reactions

| Chromone Derivative | Nucleophile | Key Intermediate/Product Type | Reference |

|---|---|---|---|

| Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates | Hydrazine, Phenylhydrazine, Hydroxylamine (B1172632) | Ring-opened adducts leading to pyrazoles and isoxazoles | researchgate.net |

| Chromone-3-carboxylic acid | Malononitrile, Cyanoacetamide | Open-chain adduct leading to ring expansion | psu.edu |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Salicylaldehyde (B1680747) azine and malonohydrazide via ring cleavage | nih.gov |

The intermediates formed from the nucleophilic ring-opening of the pyrone ring are pivotal in the synthesis of new heterocyclic systems through subsequent ring closure and recyclization reactions. psu.eduresearchgate.net This strategy is widely employed to convert the chromone scaffold into other important heterocycles, particularly five-membered rings like pyrazoles and isoxazoles. nih.govdntb.gov.uanih.gov

The reaction of this compound and related derivatives with hydrazine and its substituted analogues is a classic route to pyrazoles. nih.govacs.org The process involves the initial attack of hydrazine at the C-2 position, pyrone ring opening, and subsequent intramolecular condensation to form a stable pyrazole (B372694) ring. researchgate.net For example, reacting ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine, phenylhydrazine, or hydroxylamine under mild conditions affords high yields of the corresponding pyrazole and isoxazole (B147169) derivatives. researchgate.net

Furthermore, the reaction of chromones with tosylhydrazones provides a facile, one-pot sequential method for the chemoselective synthesis of monocyclic pyrazoles. acs.org The versatility of this approach extends to carbon nucleophiles; the ring-opened intermediates from the reaction of chromone-3-carboxylic acid with active methylene compounds can undergo intramolecular cyclization to yield larger heterocyclic rings, such as functionalized benzoxocinones. psu.edu

Table 2: Heterocyclic Systems Formed via Ring Transformation

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Chromone derivatives | Hydrazine derivatives | Pyrazoles | nih.govdntb.gov.uanih.gov |

| Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates | Hydroxylamine | Isoxazoles | researchgate.net |

| Chromone-3-carboxylic acid | Malononitrile | Benzoxocinones | psu.edu |

| 3-Chlorochromones | Tosylhydrazones | Tricyclic-fused pyrazoles | acs.org |

The chromone scaffold can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as either the diene or the dienophile depending on its substituents. rsc.org The C2-C3 double bond, activated by the adjacent carbonyl and ester groups, allows this compound to act as a dienophile.

While there are numerous examples of Diels-Alder reactions with various chromone derivatives, the core principle involves the [4+2] cycloaddition to construct six-membered rings. rsc.orgnih.gov For instance, 3-cyanochromone (B1581749) derivatives have been shown to undergo stereoselective [4+2] cycloaddition reactions with electron-rich dienes. nih.gov

Intramolecular Diels-Alder reactions have also been successfully applied to chromone systems. rsc.orgrsc.orgresearchgate.net Specially designed chromone derivatives, such as those bearing a diene moiety tethered at the C-2 position, can undergo microwave-assisted intramolecular cycloaddition to produce complex polycyclic structures like chromeno[3,4-b]xanthones. rsc.orgresearchgate.net These reactions demonstrate the utility of the chromone core in rapidly building molecular complexity. nih.gov

Transformations at the Ester Moiety (C-3 Carboxylate)

The ethyl carboxylate group at the C-3 position offers another site for chemical modification, independent of or in concert with reactions at the pyrone ring.

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding chromone-3-carboxylic acid. This carboxylic acid derivative is a key intermediate in its own right but is particularly susceptible to decarboxylation. psu.edu

The presence of the carbonyl group at the C-4 position makes chromone-3-carboxylic acid a β-keto acid. Such compounds are known to be thermally unstable and readily lose carbon dioxide upon heating to furnish the corresponding 3-unsubstituted chromone. This hydrolysis and subsequent decarboxylation sequence provides a reliable pathway to chromones lacking a substituent at the C-3 position. psu.edu In some reaction sequences, decarboxylation occurs in situ following the ring-opening of the chromone nucleus. psu.edu

The ethyl ester of this compound can be converted to other esters via transesterification. This reaction is typically carried out by heating the ethyl ester in a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. The alkoxide ion from the new alcohol attacks the carbonyl of the ester, leading to the substitution of the ethoxy group.

This transformation is highlighted in the unusual alcohol-mediated formation of flavone-3-carboxylate derivatives from 4-hydroxycoumarins and β-nitroalkenes, where the alcohol serves as the reaction medium and a reactant. organic-chemistry.orgnih.gov The mechanism involves an alkoxide ion-mediated rearrangement, and the nature of the alcohol (e.g., methanol, ethanol (B145695), benzyl (B1604629) alcohol) determines the final ester group in the product. organic-chemistry.org Studies have shown that alcohols with adjacent sp² carbons, like benzyl alcohol, can be more effective in these transformations. organic-chemistry.org

Reactivity at the 4-oxo Position and Benzo Ring

The carbonyl group at the C-4 position is a central feature of the chromone scaffold, and its transformation can lead to significant structural changes. Reduction of this ketone can be achieved using various reagents, with the outcome dependent on the specific conditions employed. Sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, is typically used for the reduction of ketones to secondary alcohols. commonorganicchemistry.commasterorganicchemistry.com In the context of γ-oxoesters, NaBH₄ can selectively reduce the keto group. researchgate.net For instance, the treatment of a chroman-4-one derivative containing a C-3 ester with cerium(III) chloride (CeCl₃) and NaBH₄ resulted in the formation of a cis-lactone, a product of the reduction of the C-4 carbonyl followed by intramolecular cyclization. mdpi.com More powerful reducing agents or different reaction systems, such as NaBH₄ in methanol, can potentially reduce both the ketone and the ester functionalities. wikipedia.org

Oxidation of the 4-oxo group is less common but theoretically possible via reactions like the Baeyer-Villiger oxidation. This reaction converts ketones into esters (or lactones from cyclic ketones) using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govwikipedia.orgorganic-chemistry.org The regioselectivity of this oxidation depends on the migratory aptitude of the adjacent carbon atoms. For the 4-oxo-chromene system, this would involve the migration of either the C-3 or the C-4a carbon, leading to the insertion of an oxygen atom and the formation of a seven-membered heterocyclic ring system.

The benzene (B151609) ring of the chromone system can undergo electrophilic aromatic substitution, although its reactivity is influenced by the competing electronic effects of the heterocyclic portion. The ring ether oxygen at position 1 is an activating, ortho, para-directing group, while the C-4 carbonyl is a deactivating, meta-directing group. The combination of these effects generally directs incoming electrophiles to the C-6 and C-8 positions.

Standard electrophilic substitution reactions like Friedel-Crafts acylation and alkylation can be applied to the chromone scaffold. wikipedia.orgsigmaaldrich.combyjus.com These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (an acylium or carbocation) that can react with the moderately deactivated aromatic ring. masterorganicchemistry.com While carbocation rearrangements can be a complication in Friedel-Crafts alkylation, acylation proceeds without such issues and introduces a ketone functionality onto the benzene ring. byjus.commasterorganicchemistry.com

Halogenation of the benzene ring is another key derivatization method. While some protocols achieve halogenation at the C-3 position, rsc.org other conditions can be used to functionalize the benzo portion of the molecule. Once halogenated (e.g., brominated), these derivatives serve as versatile intermediates for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), allowing for the introduction of a wide range of substituents. rsc.org

Radical Reactions and Related Transformations (e.g., Giese reaction with chromone-3-carboxylic acids)

The electron-deficient C2=C3 double bond in chromone-3-carboxylic acids (the hydrolyzed form of the title ester) makes them excellent acceptors in radical conjugate addition reactions, such as the Giese reaction. rsc.orgrsc.org Recent advancements in photoredox catalysis have enabled novel transformations under mild conditions. wikipedia.org

A notable example is the doubly decarboxylative, photoredox-catalyzed Giese reaction. rsc.org In this process, an alkyl radical, generated via visible-light-induced decarboxylation of a precursor like an N-(acyloxy)phthalimide, adds to the C-2 position of the chromone-3-carboxylic acid. This is followed by a second decarboxylation of the chromone substrate itself, ultimately yielding 2-substituted chroman-4-ones. The reaction is initiated by a photocatalyst and requires a base in an anhydrous, inert atmosphere. rsc.orgrsc.org This method has proven effective for a variety of chromone-3-carboxylic acids, including those with both electron-donating and electron-withdrawing substituents on the benzene ring, as well as for various primary, secondary, and tertiary alkyl radical precursors. rsc.org

Table 2: Examples of Doubly Decarboxylative Giese Reaction with Chromone-3-Carboxylic Acids

| Chromone-3-carboxylic acid (Substituent) | Alkyl Radical Precursor | Product (2-Substituted Chroman-4-one) | Yield (%) |

|---|---|---|---|

| Unsubstituted | tert-Butyl | 2-(tert-Butyl)chroman-4-one | 75 |

| 6-Methyl | Isopropyl | 2-Isopropyl-6-methylchroman-4-one | 70 |

| 6-Chloro | Cyclohexyl | 2-Cyclohexyl-6-chlorochroman-4-one | 55 |

| 7-Methoxy | tert-Butyl | 2-(tert-Butyl)-7-methoxychroman-4-one | 72 |

Data adapted from Moczulski et al., 2021. rsc.org

Stereoselective Transformations and Chiral Synthesis Approaches

The development of stereoselective methods to synthesize chiral chromanone frameworks is of significant interest. Several strategies have emerged that utilize the chromone scaffold to generate complex, optically active molecules.

One powerful approach is the enantioselective, decarboxylative (3+2)-cycloaddition of azomethine ylides with chromone-3-carboxylic acids. Catalyzed by a chiral bifunctional Brønsted base, this reaction provides access to highly functionalized, polycyclic systems containing both a chromanone and a pyrrolidine (B122466) ring. The reaction proceeds with high efficiency and stereocontrol, yielding products with excellent diastereoselectivity and enantioselectivity.

Table 3: Enantioselective (3+2)-Cycloaddition of Chromone-3-Carboxylic Acids

| Chromone-3-carboxylic acid (Substituent) | Imine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Unsubstituted | Diethyl iminomalonate | 98 | >20:1 | 98 |

| 6-Fluoro | Diethyl iminomalonate | 99 | >20:1 | 97 |

| 6-Chloro | Diethyl iminomalonate | 98 | >20:1 | 97 |

| 7-Methoxy | Iminodihydrofuran-2-one | 99 | >20:1 | 99 |

Data adapted from Grzeszczyk et al., 2022. masterorganicchemistry.com

Another significant strategy involves the palladium-catalyzed asymmetric conjugate arylation of 2-substituted chromones. Using newly developed chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, this method allows for the conjugate addition of arylboronic acids to the chromone C2=C3 bond. This transformation effectively creates chromanones bearing a tetrasubstituted stereocenter at the C-2 position in high yields and with outstanding enantioselectivities. commonorganicchemistry.com While the substrate in this case is not the title ester, the reaction demonstrates a powerful method for the stereoselective functionalization of the core chromone ring system.

Mechanistic Investigations of Reactions Involving Ethyl 4 Oxo 4h Chromene 3 Carboxylate

Elucidation of Reaction Pathways for Synthesis

The synthesis of ethyl 4-oxo-4H-chromene-3-carboxylate and its derivatives has been achieved through several distinct mechanistic pathways. Two notable methods include an alcohol-mediated rearrangement of 4-hydroxycoumarins and a one-pot cascade reaction involving phenols.

One prominent pathway begins with 4-hydroxycoumarins and β-nitroalkenes in an alcoholic medium. This transformation is initiated by the in situ formation of a Michael adduct. Following this, an alkoxide ion mediates a complex rearrangement of the intermediate. Mechanistic studies indicate the reaction proceeds via the cleavage of a C-O bond and the elimination of nitromethane. The subsequent steps involve cyclization and thermal dehydrogenation to yield the final 4-oxo-2-aryl-4H-chromene-3-carboxylate product. The choice of alcohol and base is critical; triethylamine (B128534) has been identified as a highly effective base, and alcohols like benzyl (B1604629) alcohol, which have sp² carbons adjacent to the C-O bond, are more effective than bulkier sp³ alcohols. The reaction yields are also influenced by the electronic properties of substituents, with electron-donating groups generally enhancing yields.

Another efficient, solvent-free method involves a one-pot cascade reaction starting from commercially available phenols and diethyl acetylenedicarboxylate (B1228247). A proposed reaction pathway suggests that the process begins with a nucleophilic addition reaction of the phenol (B47542) to the diethyl acetylenedicarboxylate. This step, catalyzed by pyridine, forms a key intermediate. Subsequently, using polyphosphoric acid (PPA) as a catalyst at elevated temperatures (90°C), this intermediate undergoes an intramolecular Friedel-Crafts reaction, leading to the formation of the chromone (B188151) ring and yielding the target ethyl 4-oxo-4H-chromene-2-carboxylate.

| Alcohol | Time (h) | Yield (%) |

|---|---|---|

| Methanol | 12 | 74 |

| Ethanol (B145695) | 12 | 80 |

| Propan-1-ol | 12 | 72 |

| Propan-2-ol | 12 | 65 |

| Butan-1-ol | 12 | 70 |

| Benzyl alcohol | 12 | 85 |

Mechanisms of Ring Opening and Recyclization

The chromone core, particularly the pyran ring, is susceptible to nucleophilic attack, often leading to ring-opening reactions. When bifunctional nucleophiles are used, this ring-opening can be followed by a recyclization step to form new heterocyclic systems. This sequence is a powerful tool for synthetic diversification.

Reactions of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents such as hydrazine (B178648), phenylhydrazine, and hydroxylamine (B1172632) exemplify this process. ijrar.orgresearchgate.net These reactions proceed under mild conditions and result in the formation of pyrazole (B372694) and isoxazole (B147169) derivatives in high yields. ijrar.orgresearchgate.net The underlying mechanism is often described as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. ijrar.orgresearchgate.net The process is initiated by the nucleophilic attack at the C2 position of the chromone ring, which is highly electrophilic. This leads to the cleavage and opening of the pyran ring. The resulting intermediate then undergoes an intramolecular cyclization, where the second nucleophilic group attacks an appropriate electrophilic site, forming a new, stable five-membered heterocyclic ring. ijrar.orgresearchgate.net

A similar ring-opening phenomenon is observed when the related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, reacts with hydrazine hydrate (B1144303). beilstein-journals.org In refluxing ethanol, the reaction yields salicylaldehyde (B1680747) azine and malonohydrazide, products that unequivocally result from the cleavage of the pyrone ring. beilstein-journals.org This underscores the general reactivity pattern of the benzopyranone skeleton towards strong nucleophiles.

| Binucleophile | Resulting Heterocycle | Yield (%) |

|---|---|---|

| Hydrazine (NH2NH2) | Pyrazole | 96 |

| Hydroxylamine (NH2OH) | Isoxazole | 83 |

| Phenylhydrazine (PhNHNH2) | N-Phenylpyrazole | 80 |

Kinetic Studies of Chemical Transformations

While detailed kinetic data for reactions involving this compound itself are not extensively documented in the surveyed literature, kinetic studies on closely related chromone derivatives provide valuable mechanistic insight. For instance, the dimethylamine-mediated ring-opening of N,N-dimethyl-4-oxo-4H-chromene-2-carboxamides has been monitored by UV spectroscopy. rsc.org This investigation revealed that the reaction follows third-order kinetics. rsc.org

A proposed mechanism consistent with these kinetic observations involves the amine acting as a base rather than a direct nucleophile in the initial step. rsc.org It is suggested that the amine abstracts a proton, generating an enolate species. This enolate then undergoes the rate-limiting step: the fission of the pyrone ring, which involves the departure of a resonance-stabilized phenoxide ion. rsc.org This study highlights the complexity of chromone ring-opening reactions and demonstrates how kinetic analysis can distinguish between plausible mechanistic pathways, such as direct nucleophilic addition versus a base-mediated enolate formation. rsc.org

Intermediates and Transition State Analysis in Chromone Chemistry

The reactions of this compound and related structures proceed through a series of reactive intermediates that dictate the final product. While direct transition state analysis via computational methods for this specific compound is not widely reported, the structures of key intermediates have been inferred from mechanistic studies.

In the synthesis from 4-hydroxycoumarins, the initial formation of a Michael adduct is a crucial step. This is followed by an alkoxide-mediated rearrangement intermediate , which is central to the subsequent bond cleavage and cyclization events. For the one-pot synthesis from phenols, the initial nucleophilic addition product of the phenol to diethyl acetylenedicarboxylate is a key isolable intermediate before the final intramolecular Friedel-Crafts cyclization.

The reactivity of the chromone system often involves the formation of an enolate intermediate , particularly under basic conditions. rsc.org This enolate can be formed by deprotonation at the C3 position, and its formation is a key step in the proposed mechanism for the amine-mediated ring-opening of related carboxamides. rsc.org Delocalization of the negative charge in the enolate through the carbonyl groups is critical to its stability and subsequent reactions. In other transformations, such as the O-acylation of related coumarin (B35378) systems, the trapping of this enolate intermediate is the basis for the formation of acylated enol products.

Structure Activity Relationship Sar Studies of Ethyl 4 Oxo 4h Chromene 3 Carboxylate Derivatives

Impact of Substituents at the 3, 4, and 6 Positions on Biological Activities

The biological profile of chromone (B188151) derivatives is highly sensitive to the nature and position of substituents on the benzopyrone ring. d-nb.info Modifications at the C3, C4, and C6 positions have been shown to significantly modulate activities such as enzyme inhibition and cytotoxicity.

The C3 position, bearing the ethyl carboxylate group in the parent compound, is a key site for modification. Converting the C3-carboxylic acid to various amides has been a common strategy. For instance, a series of chromone-3-carboxamides were synthesized and evaluated for anti-trypanosomal activity. semanticscholar.org Within this series, only the unsubstituted chromone-3-carbaldehyde (a precursor) and a specific N-substituted piperazine (B1678402) derivative showed a significant reduction in parasite viability. semanticscholar.org Other studies on chromone 3-carboxamide derivatives revealed that most exhibited micromolar to sub-micromolar inhibition of monoamine oxidase B (MAO-B), with the spatial volume of the substituent on the tertiary amine and/or an exocyclic aromatic ring greatly influencing this activity. nih.gov In contrast, N,N-dimethyl-substituted compounds were largely inactive. nih.gov

The C4 position is characterized by a keto group (4-oxo), which is a key feature for the planarity and electronic properties of the chromone system. While direct substitution at the C4-oxo group is uncommon, its reduction or involvement in forming 4H-chromene derivatives introduces a chiral center and allows for substitution. For example, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate was synthesized, highlighting the reactivity of the related 3,4-dihydrocoumarin system. mdpi.com The introduction of a bulky phenyl group at C4 is a common feature in many biologically active chromene derivatives. mdpi.comumn.edu

The C6 position on the benzene (B151609) ring is a frequent target for substitution to modulate lipophilicity, electronic properties, and steric bulk. In a study of SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org Similarly, research into 6-substituted 3-formyl chromones (precursors to the carboxylates) showed that the presence of an electron-donating or electron-withdrawing group at the C6 position could significantly alter the molecule's electronic density and potential biological activity. nih.gov For MAO-B inhibition, the presence of a carboxylic acid group at the C6 position was found to significantly reduce inhibitory activity. nih.gov

| Position | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| C3 | Conversion of carboxylate to various amides | Modulated MAO-B inhibition; activity is sensitive to the bulk and nature of the amide substituent. | nih.gov |

| C3 | Conversion of carboxylate to N-substituted piperazine carboxamide | Showed significant anti-trypanosomal activity. | semanticscholar.org |

| C4 | Introduction of a phenyl group (in 4H-chromene derivatives) | Common feature in various biologically active chromene derivatives. | mdpi.comumn.edu |

| C6 | Large, electron-withdrawing groups | Favorable for SIRT2 inhibition. | acs.org |

| C6 | Carboxylic acid group | Significantly reduced MAO-B inhibitory activity. | nih.gov |

Influence of Heterocyclic Fused Systems on Molecular Function

Fusing additional heterocyclic rings to the chromone framework is a powerful strategy to create novel chemical entities with distinct and often enhanced biological properties. nih.govmdpi.com The fusion typically occurs across the C3-C4 bond of the pyrone ring, leading to complex polycyclic systems. mdpi.com These new structures can explore different regions of chemical space, potentially interacting with biological targets in novel ways.

Several types of fused systems have been developed. For instance, the reaction of chromone-3-carboxylic acid with hydrazine (B178648) hydrate (B1144303) can lead to the formation of chromeno[4,3-c]pyrazol-4(2H)-one. mdpi.com This transformation converts the original chromone into a new fused-ring system, which may possess a completely different pharmacological profile. Another example involves the [3+2] cycloaddition of 3-nitrocoumarins with trimethylsilyl (B98337) azide (B81097) to produce 4H-chromeno[3,4-d] nih.govumn.edunih.govtriazol-(3H)4-ones, demonstrating a method to fuse a triazole ring to the chromone scaffold. mdpi.com

The biological activities of these fused systems are diverse. Many chromene-fused heterocycles have been investigated for their antimicrobial properties. nih.gov The fusion of a pyrazole (B372694), imidazole, thiazole, or other heterocyclic ring can significantly alter the molecule's ability to inhibit bacterial or fungal growth. nih.govmdpi.com Furthermore, such fused compounds have been explored for anticancer, antiviral, and anti-inflammatory activities. nih.govmdpi.com The synthesis of indeno[2,1-c]chromenes from 2H-chromene derivatives showcases the creation of complex fused frameworks with potential applications as advanced intermediates or bioactive molecules themselves. researchgate.net This structural elaboration provides a basis for developing new therapeutic agents by combining the pharmacophoric features of the chromone with those of other heterocyclic systems. nih.gov

| Fused Heterocycle | Resulting System | Synthetic Precursor | Potential Biological Activities | Reference |

|---|---|---|---|---|

| Pyrazole | Chromeno[4,3-c]pyrazol-4(2H)-one | Chromone-3-carboxylic acid | Antimicrobial, Anticancer | mdpi.com |

| Triazole | 4H-chromeno[3,4-d] nih.govumn.edunih.govtriazol-(3H)4-one | 3-Nitrocoumarin | Antiviral, Anti-inflammatory | mdpi.com |

| Indene | Indeno[2,1-c]chromene | 2H-chromene derivative | Advanced synthetic intermediate | researchgate.net |

| Various | Chromene-fused heterocycles | Various chromene analogs | Antimicrobial, Anticancer, Anticonvulsant | nih.gov |

Stereochemical Effects on Activity Profiles

The introduction of substituents at positions C2 or C4 of the pyrone ring can create stereocenters, leading to the existence of enantiomers or diastereomers. The spatial arrangement of these substituents can have a profound impact on biological activity, as drug-target interactions are often highly stereospecific.

For example, the synthesis of a 2-pentylchroman-4-one derivative, an intermediate for chromone synthesis, resulted in a diastereomeric mixture with the cis-isomer as the major product, which computational studies confirmed to be the more stable form. acs.org This highlights that stereochemical considerations are relevant even in the synthesis of these compounds.

A synthetic protocol for (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate has been described, explicitly indicating the product is a racemic mixture. mdpi.com The analysis of its NOESY spectrum suggested a specific spatial disposition of the acetyl group relative to the chromene ring, indicating a defined, albeit complex, three-dimensional structure. mdpi.com

While the synthesis and structural characterization of stereoisomeric chromone derivatives have been reported, comprehensive studies comparing the biological activity profiles of individual enantiomers or diastereomers are not extensively covered in the reviewed literature. The differential activity of stereoisomers remains a critical area for future investigation to fully understand the SAR and to develop more selective and potent therapeutic agents based on the ethyl 4-oxo-4H-chromene-3-carboxylate scaffold.

Correlation between Structural Modifications and Observed Biological Responses

A direct correlation between specific structural modifications of the chromone scaffold and the resulting biological response is the cornerstone of SAR studies. These correlations are established through in vitro, cell-based, or mechanistic investigations that link chemical features to functional outcomes. nih.govnih.gov

The number and position of hydroxyl groups, for instance, have been shown to correlate with antioxidant and cytotoxic activities. nih.gov In a study on chromone derivatives as inhibitors of the breast cancer resistance protein (ABCG2), it was found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety were critical for inhibiting both drug efflux and basal ATPase activity. nih.gov Interestingly, methylation of a central amide nitrogen in these derivatives severely diminished the inhibitory effect, highlighting the sensitivity of the biological response to minor structural changes. nih.gov

In the context of anti-inflammatory activity, a study of 2-phenoxy-chromones identified that a methoxy (B1213986) group at the C7 position, combined with a hydrogen bond donor on the attached phenyl ring, greatly influenced the inhibition of superoxide (B77818) anion generation in human neutrophils. nih.gov This led to the identification of 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one as a potent anti-inflammatory agent. nih.gov

For anticancer applications, structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs led to the development of a derivative with low micromolar cytotoxicity against a broad range of cancer cells. umn.edu This demonstrates a clear progression from a lead compound to an optimized derivative through systematic structural modification. umn.edu These examples underscore the principle that systematic changes in the chromone structure—be it the addition of hydroxyl or methoxy groups, specific halogenated moieties, or complex side chains—directly translate into quantifiable differences in biological activity. nih.govnih.govnih.gov

Computational Chemistry Applications in the Study of Ethyl 4 Oxo 4h Chromene 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of Ethyl 4-oxo-4H-chromene-3-carboxylate. These studies provide a fundamental understanding of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, MEP calculations have shown that the negative potential is concentrated around the carbonyl oxygen atoms. This makes them the most probable sites for electrophilic attack. Conversely, the positive potential is located on the hydrogen atoms of the ethyl group, suggesting these are the likely sites for nucleophilic attack.

Reactivity Descriptors: Fukui functions have been employed to provide a more quantitative prediction of the molecule's reactive sites. These calculations have identified the C2 and C4 atoms of the chromene ring as the most susceptible to nucleophilic attack. On the other hand, the oxygen atoms of the carbonyl groups are pinpointed as the most likely sites for electrophilic attack.

| Computational Method | Property Investigated | Key Findings |

| DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO Energy Gap | Approximately 4.5 - 4.6 eV, indicating high stability. |

| DFT | Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens (electrophilic attack sites); positive potential on ethyl group hydrogens (nucleophilic attack sites). |

| Fukui Functions | Reactivity Sites | C2 and C4 are susceptible to nucleophilic attack; carbonyl oxygens are susceptible to electrophilic attack. |

| NBO Analysis | Molecular Stability | Significant charge delocalization and hyperconjugative interactions contribute to stability. |

Molecular Docking Simulations for Interaction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies have been crucial in exploring their potential as inhibitors of various biological targets. These simulations provide insights into the binding modes and interactions at the molecular level, guiding the design of more potent and selective inhibitors.

Derivatives of this compound have been investigated for their inhibitory potential against several key enzymes implicated in different diseases.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): In the context of anticancer research, molecular docking simulations have been performed to study the interaction of derivatives with the EGFR-TK active site (PDB ID: 1M17). The results indicated good binding affinities, with docking scores for some of the most active compounds ranging from -9.23 to -11.56 kcal/mol. The binding mode of the most potent compound revealed the formation of three hydrogen bonds with key amino acid residues Met769, Thr766, and Gln767. The chromene ring was observed to occupy a hydrophobic pocket, interacting with Leu768, Val702, and Ala719, which are crucial for high inhibitory activity.

Staphylococcus aureus DNA Gyrase: To understand the antibacterial potential, docking studies have been conducted against the active site of Staphylococcus aureus DNA gyrase. These simulations help in elucidating the binding interactions of the most active chromene-based derivatives, providing a basis for their antimicrobial effects.

E. coli DNA Gyrase B: In another study focused on antimicrobial activity, derivatives were docked into the active site of E. coli DNA gyrase B. These computational analyses aimed to understand the binding mechanisms of novel chromene-based compounds that exhibited significant antimicrobial properties.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): For anticancer applications, molecular docking has also been used to explore the binding interactions of derivatives with the active site of VEGFR-2. This helps in understanding the structural basis for their observed anticancer activity.

α-Glucosidase: To investigate potential antidiabetic activity, docking studies were carried out against the α-glucosidase enzyme (PDB ID: 2QMJ). The tested compounds showed good binding affinities, with docking scores ranging from -7.2 to -9.8 kcal/mol. The most active derivative, with a docking score of -9.8 kcal/mol, was found to form four hydrogen bonds with key residues Asp215, Glu277, Asp352, and Arg442. Its chromene ring was situated in a hydrophobic pocket, interacting with Phe158, Phe178, and Phe303.

α-Amylase: In a similar vein, docking studies against α-amylase (PDB ID: 1HNY) were performed to understand the binding mechanism of synthesized derivatives. The compounds exhibited good binding affinities, with docking scores between -7.5 and -9.5 kcal/mol. The most active compound, with a score of -9.5 kcal/mol, formed three hydrogen bonds with Asp197, Glu233, and Asp300, while its chromene ring interacted with hydrophobic residues Tyr62, Trp58, and Trp59.

| Biological Target | PDB ID | Docking Score Range | Key Interacting Residues |

| EGFR-TK | 1M17 | -9.23 to -11.56 kcal/mol | Met769, Thr766, Gln767, Leu768, Val702, Ala719 |

| α-Glucosidase | 2QMJ | -7.2 to -9.8 kcal/mol | Asp215, Glu277, Asp352, Arg442, Phe158, Phe178, Phe303 |

| α-Amylase | 1HNY | -7.5 to -9.5 kcal/mol | Asp197, Glu233, Asp300, Tyr62, Trp58, Trp59 |

| S. aureus DNA Gyrase | - | - | - |

| E. coli DNA Gyrase B | - | - | - |

| VEGFR-2 | - | - | - |

Conformational Analysis and Stability Studies

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stability of its different spatial arrangements. These studies are crucial as the conformation of a molecule often dictates its physical, chemical, and biological properties.

Planarity and Conformation of the Ester Group: Both experimental and theoretical studies have confirmed that the this compound molecule is nearly planar. X-ray crystallographic data revealed a dihedral angle of just 3.5 (2)° between the chromene ring system and the ethyl carboxylate group. This planarity is a key structural feature.

Computational studies, employing methods such as the semi-empirical AM1 and PM3, as well as DFT at the B3LYP/6-31G(d,p) level, have corroborated these findings. These theoretical calculations have explored the conformational space of the molecule and consistently identified the most stable conformer as the one where the ethyl carboxylate group is coplanar with the chromene ring. Furthermore, the s-cis conformation of the ester group has been determined to be the most stable arrangement.

| Method | Key Finding |

| X-ray Crystallography | The molecule is nearly planar, with a small dihedral angle between the chromene ring and the ethyl carboxylate group. |

| Semi-empirical (AM1, PM3) | The most stable conformer has the ethyl carboxylate group coplanar with the chromene ring system. |

| DFT (B3LYP/6-31G(d,p)) | Confirmed the planarity of the molecule and identified the s-cis conformation of the ester group as the most stable. |

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies have been employed to investigate the mechanisms of chemical reactions involving this compound. These computational approaches provide a detailed, step-by-step understanding of reaction pathways, including the identification of transition states and the calculation of activation energies.

One notable example is the theoretical investigation of the reaction between this compound and hydrazine (B178648) hydrate (B1144303). This reaction is of synthetic importance for creating new heterocyclic compounds. By using the B3LYP/6-31G(d,p) method, researchers were able to map out the reaction mechanism.

The study successfully located the transition states involved in the reaction pathway. The calculation of the activation energies for these transition states provided quantitative insights into the reaction kinetics. Importantly, the theoretically calculated activation energies were found to be in good agreement with experimental data, validating the computational model and providing a reliable picture of the reaction mechanism at the molecular level. Such studies are invaluable for optimizing reaction conditions and for designing new synthetic routes based on this versatile starting material.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For ethyl 4-oxo-4H-chromene-3-carboxylate, both ¹H and ¹³C NMR are fundamental for assigning the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals for this compound include a distinct singlet for the proton at the C-2 position of the chromene ring. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region of the spectrum. The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of the ethyl fragment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this molecule, distinct signals are expected for the carbonyl carbons (C-4 and the ester C=O), the olefinic carbons of the pyrone ring (C-2 and C-3), and the carbons of the aromatic ring. The ethyl group carbons also show characteristic resonances. The chemical shifts of the carbonyl and aromatic carbons are particularly diagnostic.

While specific spectral data for the unsubstituted this compound is not available in the provided search results, analysis of closely related derivatives allows for the prediction of these spectral features. For instance, derivatives with substituents on the chromene ring have been characterized, and their spectral data support the general assignment patterns described above. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ketone carbonyl group (C-4) of the chromone (B188151) ring and the ester carbonyl group will absorb in the region of 1650-1750 cm⁻¹. The exact positions can be influenced by conjugation and the electronic environment.

C-O Stretching: The C-O stretching vibrations of the ester group and the ether linkage within the chromene ring are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C=C Stretching: The aromatic and pyrone ring C=C bond stretching vibrations will produce signals in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

The presence and position of these bands provide strong evidence for the key functional moieties within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways could involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the chemical formula C₁₂H₁₀O₄. For a related derivative, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, HRMS was used to confirm its molecular formula. mdpi.com

Chromatographic Techniques (e.g., TLC, HPLC, LC-MS) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By using an appropriate solvent system, this compound will show a single spot with a characteristic retention factor (Rf) value, assuming it is pure.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for the separation, identification, and quantification of compounds. A pure sample of this compound would show a single peak at a specific retention time under defined chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for confirming the identity of the peak corresponding to the target compound by providing its mass-to-charge ratio. This method is frequently used in the analysis of related chromene derivatives. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound. The experimentally determined percentages of carbon and hydrogen for this compound must match the theoretical values calculated from its molecular formula, C₁₂H₁₀O₄, within acceptable error limits. This analysis provides fundamental confirmation of the compound's empirical and molecular formula. The theoretical composition is approximately 66.05% carbon and 4.62% hydrogen.

Applications of Ethyl 4 Oxo 4h Chromene 3 Carboxylate in Chemical Synthesis

Building Block for Complex Heterocyclic Architectures

The chromone-3-carboxylate framework is a recognized building block for synthesizing other heterocyclic systems, often through reactions involving ring-opening and subsequent re-closure with binucleophiles. This strategy provides an efficient route to novel pyrazole (B372694), isoxazole (B147169), and complex polycyclic structures.

A prominent reaction involves the transformation of the γ-pyrone ring into five-membered heterocycles. researchgate.netnih.gov Research has shown that derivatives of ethyl 4-oxo-4H-chromene-3-carboxylate react with 1,2-binucleophilic agents like hydrazine (B178648), phenylhydrazine, and hydroxylamine (B1172632). researchgate.net These reactions typically proceed under mild conditions, such as stirring in ethanol (B145695) at room temperature, to afford pyrazole and isoxazole derivatives in high yields (71–99%). researchgate.net The mechanism is often an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) process, where the nucleophile attacks the chromone (B188151) system, leading to the cleavage of the pyrone ring, followed by intramolecular cyclization to form the new heterocyclic core. researchgate.net

For instance, the reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine hydrate (B1144303) leads to the formation of ethyl 2-(5-(2-hydroxybenzoyl)-1H-pyrazol-3-yl)acetate derivatives. researchgate.net A similar reaction with hydroxylamine hydrochloride yields the corresponding isoxazole derivatives. researchgate.net

Table 1: Synthesis of Heterocycles from Chromone Derivatives This table summarizes the transformation of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate derivatives into new heterocyclic systems.

| Binucleophile Reagent | Resulting Heterocyclic Core | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Pyrazole | Ethanol, Room Temp. | 81-99% | researchgate.net |

| Phenylhydrazine | N-Phenylpyrazole | Ethanol, Room Temp. | 86-99% | researchgate.net |

| Hydroxylamine | Isoxazole | Ethanol, Room Temp. | 71-90% | researchgate.net |

Furthermore, chromone-3-carboxylic acids can participate in more complex cycloaddition reactions. nih.gov In a notable example, they serve as electron-poor dipolarophiles in a (3+2)-cycloaddition with azomethine ylides. nih.gov This decarboxylative process, conducted under mild, basic conditions, leads to the synthesis of chiral hybrid pyrrolidine-chromanone polycyclic derivatives with high stereoselectivity. nih.gov This reaction highlights the role of the carboxylate as not only a structural component but also as a crucial activating group that is removed in a key step of the reaction sequence. nih.gov

Precursor for Pharmacologically Relevant Scaffolds (excluding clinical data)

The chromone moiety is considered a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. semanticscholar.orgresearchgate.netnih.gov Consequently, this compound and its derivatives are frequently used as precursors to synthesize novel molecules for biological evaluation.

A primary application is the synthesis of chromone-3-carboxamides. semanticscholar.orgresearchgate.net Chromone-3-carboxylic acid, readily derived from the corresponding ethyl ester, can be activated (e.g., with thionyl chloride to form the acid chloride in situ) and subsequently reacted with a variety of primary or secondary amines. semanticscholar.orgresearchgate.net This straightforward amidation furnishes a diverse range of N-substituted chromone-3-carboxamides. semanticscholar.orgresearchgate.net These synthesized amide derivatives have been evaluated for various biological activities, including anti-inflammatory, anti-trypanosomal, and cytotoxic properties. semanticscholar.orgresearchgate.net

Another synthetic strategy involves molecular hybridization, where the chromone-3-carboxylate scaffold is combined with other pharmacophores to create new hybrid molecules. nih.gov A molecular hybridization approach was used to design and prepare a series of 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety. nih.gov These chromene-azo sulfonamide hybrids were synthesized and subsequently assessed for their potential anticancer properties against various tumor cell lines. nih.gov

Synthesis of Libraries for High-Throughput Screening (excluding clinical data)

The amenability of the chromone scaffold to chemical modification makes it an ideal starting point for creating compound libraries for high-throughput screening in drug discovery programs. semanticscholar.orglookchem.com The functional groups on this compound allow for the systematic introduction of diverse substituents, leading to large collections of related but structurally distinct molecules.

A notable example is the synthesis of a library of 4H-chromene-3-carboxylates designed as potential anticancer agents. nih.gov Using a molecular hybridization strategy, researchers synthesized three distinct series of chromene-azo sulfonamide hybrids (compounds 7a–g , 8 , and 11a–e ). nih.gov This was achieved by reacting key intermediates, such as 4-((2,4-dihydroxyphenyl)diazenyl)benzene sulfonamides, with various α-cyanoacrylates in the presence of a catalyst. nih.gov The structures of these extensive hybrid molecule libraries were verified using comprehensive analytical and spectroscopic methods before biological screening. nih.gov

Table 2: Example of a Synthesized Library of Chromene-Azo Sulfonamide Hybrids This table represents a subset of the library synthesized for biological evaluation, based on the work of Al-Warhi et al. nih.gov

| Compound Series | General Structure Description | Number of Derivatives | Synthetic Approach | Reference |

|---|---|---|---|---|

| 7a-g | Ethyl 2-amino-4-aryl-7-hydroxy-6-((4-sulfamoylphenyl)diazenyl)-4H-chromene-3-carboxylate | 7 | Reaction of sulfonamide intermediate with substituted α-cyanoacrylates | nih.gov |

| 8 | Ethyl 2'-amino-7'-hydroxy-4-oxo-6'-((4-sulfamoylphenyl)diazenyl)-4H,4'H-[3,4'-bichromene]-3'-carboxylate | 1 | Reaction of sulfonamide intermediate with 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate | nih.gov |

| 11a-e | Bis-(ethyl 2-amino-7-hydroxy-6-((4-sulfamoylphenyl)diazenyl)-4H-chromene-3-carboxylate) derivatives linked by an aryl group | 5 | Reaction of sulfonamide intermediates with a two-fold α-cyanoacrylate | nih.gov |

Similarly, the related chromone-3-carboxaldehyde (B97568) is used as a key intermediate in three-component domino reactions to prepare libraries of novel chromen-4-one derivatives, demonstrating the utility of the C3-functionalized chromone core in combinatorial chemistry. lookchem.com

Development of Novel Synthetic Reagents and Catalysts

While not typically a catalyst itself, this compound and its parent acid are instrumental in the development of novel synthetic methodologies. Their unique reactivity allows them to serve as benchmark substrates in new chemical transformations, particularly in the field of photoredox catalysis.

Recent research has demonstrated the use of chromone-3-carboxylic acids as effective acceptors in a visible-light-mediated, doubly decarboxylative Giese reaction. rsc.org In this protocol, the chromone-3-carboxylic acid acts as a free carboxylic-acid-activated olefin that undergoes a radical transformation. rsc.org The reaction, catalyzed by a ruthenium complex such as Ru(bpy)3(PF6)2, couples the chromone substrate with alkyl radicals generated from the decarboxylation of N-(acyloxy)phthalimides. rsc.org This process, which involves a decarboxylation to initiate the radical cycle and a second decarboxylation to complete the process, yields 2-substituted-chroman-4-ones, which are themselves biologically relevant scaffolds. rsc.org The successful application of chromone-3-carboxylic acid in this novel photocatalytic C-C bond-forming reaction showcases its role in expanding the toolkit of modern organic synthesis. rsc.org

Q & A

Basic: What are the recommended synthetic routes and purification methods for Ethyl 4-oxo-4H-chromene-3-carboxylate?

Methodological Answer:

this compound is typically synthesized via condensation reactions involving 4-hydroxycoumarin and activated carbonyl compounds. For example, a modified procedure involves refluxing 4-hydroxycoumarin with allyl alcohol derivatives in the presence of triethylamine as a catalyst. The reaction is monitored by TLC, followed by solvent evaporation and purification via flash column chromatography using ethyl acetate/hexane gradients to isolate the product . Slow evaporation of a saturated ethyl acetate solution yields single crystals suitable for X-ray diffraction .

Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For derivatives like allyl-substituted analogs, data collection is performed using Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Structures are solved via direct methods using SHELXS and refined with SHELXL, which iteratively models atomic positions, thermal parameters, and hydrogen bonding networks . Key parameters include space group assignments (e.g., orthorhombic P222), bond angles (e.g., 67.43° for dihedral angles between fused rings), and π-π stacking distances (3.64–3.66 Å) .

Basic: What biological activities are associated with this compound, and how are they evaluated?

Methodological Answer:

4H-chromene derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. In vitro bioactivity is assessed via:

- MTT assays to measure cytotoxicity against cancer cell lines (e.g., IC values).

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets.

- Antimicrobial testing using disk diffusion or microdilution methods. For example, substituent modifications (e.g., methoxy or thiazole groups) enhance activity by improving target binding .

Advanced: How can crystallographic disorder in this compound derivatives be resolved during refinement?

Methodological Answer:

Disorder, such as partial occupancy in allyl groups, is addressed by refining split atomic positions with occupancy factors constrained to sum to unity (e.g., 0.717:0.283 ratio). Anisotropic displacement parameters (ADPs) are applied to non-hydrogen atoms, while hydrogen atoms are placed geometrically. Residual electron density peaks are analyzed to confirm the absence of unmodeled solvent molecules. Software like Olex2 or PLATON validates hydrogen bonding (e.g., C–H···O interactions) and corrects for absorption effects .

Advanced: What strategies guide structure-activity relationship (SAR) studies for 4H-chromene derivatives?

Methodological Answer:

SAR optimization involves:

- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhances bioactivity, while bulky groups (e.g., trifluoromethyl) improve pharmacokinetics .

- Scaffold hybridization : Fusion with pyrano[3,2-c]chromene or thiazole rings increases target selectivity .

- Computational docking : Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding affinities to receptors like Bcl-2 or EGFR .

Advanced: How do computational methods predict the interactions of this compound with biological targets?

Methodological Answer:

- Docking simulations : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions (e.g., hydrogen bonds with catalytic residues).

- Pharmacophore mapping : Identifies essential functional groups (e.g., ester moieties for membrane permeability).

- ADMET prediction : SwissADME or pkCSM forecasts oral bioavailability, metabolic stability, and toxicity profiles. For example, logP values <3.0 correlate with favorable absorption for chromene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.